molecular formula C15H12N2O3 B7791339 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione

5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione

Cat. No.: B7791339
M. Wt: 268.27 g/mol
InChI Key: FSXOKUFHDQSRNR-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of an amino group at the 5-position and a methoxyphenyl group at the 2-position of the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 4-methoxybenzylamine, with phthalic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 4-methoxybenzylamine is reacted with phthalic anhydride in the presence of a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, to form an intermediate.

    Step 2: The intermediate undergoes cyclization to form the isoindole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and methoxy groups in the compound can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted isoindole derivatives.

Scientific Research Applications

5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Isoindole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and methoxy groups can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-(4-methoxyphenyl)-2H-benzotriazole: This compound shares the methoxyphenyl group but has a benzotriazole ring instead of an isoindole ring.

    2-(4-methoxyphenyl)benzothiazole: Similar in structure but contains a benzothiazole ring.

    5-amino-2-aryl-2H-1,2,3-triazole: Contains an aryl group and a triazole ring.

Uniqueness

5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione is unique due to its specific isoindole ring structure combined with the amino and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-2-(4-methoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOKUFHDQSRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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